2-(3-bromophenoxy)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromophenoxy)-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bromophenoxy group and a dichlorophenylmethylidene group, making it an interesting subject for studies in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenoxy)-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide typically involves the following steps:
Formation of 3-bromophenoxyacetohydrazide: This intermediate is prepared by reacting 3-bromophenol with chloroacetohydrazide under basic conditions.
Condensation Reaction: The 3-bromophenoxyacetohydrazide is then reacted with 2,4-dichlorobenzaldehyde in the presence of an acid catalyst to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenoxy)-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(3-bromophenoxy)-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-bromophenoxy)-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenoxy)-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide
- 2-(3-chlorophenoxy)-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide
- 2-(3-bromophenoxy)-N’-[(E)-(2,4-difluorophenyl)methylidene]acetohydrazide
Uniqueness
2-(3-bromophenoxy)-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide is unique due to the presence of both bromophenoxy and dichlorophenylmethylidene groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H11BrCl2N2O2 |
---|---|
Molecular Weight |
402.1 g/mol |
IUPAC Name |
2-(3-bromophenoxy)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H11BrCl2N2O2/c16-11-2-1-3-13(6-11)22-9-15(21)20-19-8-10-4-5-12(17)7-14(10)18/h1-8H,9H2,(H,20,21)/b19-8+ |
InChI Key |
LHWPIGMJEYLVBO-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)OCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.